molecular formula C8H10F3NO4 B13463590 1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid

1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B13463590
M. Wt: 241.16 g/mol
InChI Key: GKJHQVZWNYDHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid is a compound of interest in various fields of scientific research It is characterized by the presence of a pyrrolidine ring substituted with a trifluoroethoxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine with trifluoroethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Pyrrolidine+Trifluoroethoxycarbonyl chloride1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid\text{Pyrrolidine} + \text{Trifluoroethoxycarbonyl chloride} \rightarrow \text{this compound} Pyrrolidine+Trifluoroethoxycarbonyl chloride→1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and advanced analytical techniques ensures the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. The pyrrolidine ring provides structural stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid
  • 2-(Trifluoromethyl)pyridine-3-carboxylic acid

Uniqueness

1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid is unique due to the specific positioning of the trifluoroethoxycarbonyl group and the carboxylic acid group on the pyrrolidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H10F3NO4

Molecular Weight

241.16 g/mol

IUPAC Name

1-(2,2,2-trifluoroethoxycarbonyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C8H10F3NO4/c9-8(10,11)4-16-7(15)12-2-1-5(3-12)6(13)14/h5H,1-4H2,(H,13,14)

InChI Key

GKJHQVZWNYDHCC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)OCC(F)(F)F

Origin of Product

United States

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